Lipophilicity Fine-Tuning via N-Propyl Substituent
1-Propylpiperidin-3-amine exhibits a computed XLogP3-AA of 0.8, which places it between the ethyl homolog (0.2) and the butyl homolog (1.1), and substantially above the methyl homolog (-0.1) [1][2][3]. This ~0.6 log unit increment relative to the ethyl derivative and ~0.9 log unit increment relative to the methyl derivative corresponds to an approximately 4- to 8-fold increase in predicted octanol-water partition coefficient under neutral conditions, a magnitude that can shift a compound across critical Lipinski boundaries.
Δ +0.9 vs. methyl
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Methyl homolog: -0.1; Ethyl homolog: 0.2; Butyl homolog: 1.1 |
| Quantified Difference | ΔXLogP = +0.9 vs. methyl; +0.6 vs. ethyl; -0.3 vs. butyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
An intermediate logP of 0.8 offers a balanced solubility-permeability profile that is neither as polar as the methyl derivative (risk of poor membrane passage) nor as lipophilic as the butyl derivative (risk of poor aqueous solubility and higher metabolic liability).
- [1] PubChem Compound Summary for CID 18464262, 1-Propylpiperidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18464262 View Source
- [2] PubChem Compound Summary for CID 3860971, 1-Methylpiperidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3860971 View Source
- [3] PubChem Compound Summary for CID 98094, 1-Ethylpiperidin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/98094 View Source
